Enabling C(sp³)-S Bond Cleavage via Chlorine Radical Generation
In a study on tunable thioether transformations under visible light, a pyridinium photocatalyst structurally related to 1-methyl-4-(phenylthio)pyridinium tetrafluoroborate enabled a unique C(sp³)-S bond cleavage pathway not observed with standard organic dyes or metal-based catalysts. The reaction, driven by the generation of chlorine radicals (Cl⋅) from electron transfer, achieved the conversion of aryl alkyl sulfides to disulfides [1].
| Evidence Dimension | Unique reaction pathway (C(sp³)-S bond cleavage via Cl⋅) |
|---|---|
| Target Compound Data | High selectivity for C(sp³)-S bond cleavage to yield disulfides |
| Comparator Or Baseline | Standard oxidation or C-S bond cleavage methods; many photocatalysts do not generate Cl⋅ |
| Quantified Difference | Qualitative difference in reaction outcome: disulfide formation vs. sulfoxide oxidation |
| Conditions | Visible light irradiation, pyridinium photocatalyst, aryl alkyl sulfide substrates |
Why This Matters
This class of pyridinium photocatalysts offers a novel, metal-free route for C-S bond activation, expanding the toolkit for sulfur-containing molecule synthesis.
- [1] Anonymous. Tunable and Selective Transformation of Aromatic Thioether Enabled by Regulating Active Species Under Visible Light Irradiation. Eur. J. Org. Chem. 2024, 28, e202401092. View Source
